6-(3-Fluorophenyl)picolinic acid
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Overview
Description
6-(3-Fluorophenyl)picolinic acid is a specialized compound used in scientific research. It is a pyridine carboxylate with the molecular formula C12H8FNO2 .
Synthesis Analysis
The synthesis of 6-(3-Fluorophenyl)picolinic acid and similar compounds has been explored in the field of herbicide development . In 2015, Jeffrey B. Epp et al. reported that 6-aryl-2-picolinates exhibit excellent herbicidal activities by replacing the chlorine atom with a phenyl group at position 6 of 2-picolinic acid herbicides .Molecular Structure Analysis
The molecular structure of 6-(3-Fluorophenyl)picolinic acid includes a total of 25 bonds. There are 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .Scientific Research Applications
Herbicide Development
6-(3-Fluorophenyl)picolinic acid and its derivatives have been studied for their potential as synthetic auxin herbicides . These compounds have been shown to inhibit the growth of Arabidopsis thaliana roots . For example, one compound was found to have an IC50 value 45 times lower than that of the commercial herbicide halauxifen-methyl .
Anticancer Research
Rhenium (I) tricarbonyl complexes of 6-(3-Fluorophenyl)picolinic acid have been synthesized and studied for their in vitro anticancer activities . One such complex was found to be toxic to Vero (healthy mammalian), HeLa (cervical carcinoma), and A549 (lung cancer) cells .
Material Sciences
The unique structure of 6-(3-Fluorophenyl)picolinic acid makes it a versatile compound in material sciences. However, specific applications in this field are not detailed in the available literature.
Drug Design
The structural skeleton of 6-(3-Fluorophenyl)picolinic acid can serve as a template for the design of new compounds with potent herbicidal activity . For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized .
Synthetic Auxin Herbicides
6-(3-Fluorophenyl)picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides . One such compound exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 .
Biological Screening
The synthesized rhenium (I) tricarbonyl complexes of 6-(3-Fluorophenyl)picolinic acid can be used for in vitro biological screening . This can help in the discovery of new drugs with potential therapeutic applications .
Safety and Hazards
Future Directions
Research into picolinic acid and related compounds like 6-(3-Fluorophenyl)picolinic acid is ongoing. These compounds have shown potential as synthetic auxin herbicides . Additionally, picolinic acid has demonstrated broad-spectrum antiviral activity against several disease-causing viruses such as SARS-CoV-2 and influenza A viruses , suggesting potential future directions for research into 6-(3-Fluorophenyl)picolinic acid.
Mechanism of Action
Target of Action
The primary target of 6-(3-Fluorophenyl)picolinic acid, also known as 6-(3-Fluorophenyl)pyridine-2-carboxylic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound interacts with its targets by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs disrupts the normal functioning of these proteins, leading to the inhibition of viral replication and packaging .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . By binding to ZFPs and disrupting zinc binding, the compound may affect the normal functioning of these proteins and, consequently, the biochemical pathways in which they are involved .
Result of Action
The molecular and cellular effects of 6-(3-Fluorophenyl)picolinic acid’s action include the disruption of ZFP structures and the inhibition of their function . This leads to the inhibition of viral replication and packaging, making the compound potentially useful as an antiviral agent .
Action Environment
It is known that the compound’s antiviral activity can be influenced by the presence of other cytokines, such as interferon gamma
properties
IUPAC Name |
6-(3-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVROFCFAZOMJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647065 |
Source
|
Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenyl)picolinic acid | |
CAS RN |
887982-40-3 |
Source
|
Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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